GYY 4137 morpholine salt
Overview
Description
GYY 4137 morpholine salt is a slow-releasing H2S donor . It exhibits vasodilator and antihypertensive activity . The activity causes slow dilation of blood vessels in vitro and in vivo . It does not influence vascular smooth muscle cell viability in culture .
Molecular Structure Analysis
The molecular weight of GYY 4137 morpholine salt is 376.47 . Its chemical formula is C11H16NO2PS2.C4H9NO .Physical And Chemical Properties Analysis
GYY 4137 morpholine salt is water-soluble . It is soluble up to 100 mM in DMSO . It should be stored at -20°C .Scientific Research Applications
Cardiovascular Health
GYY4137: has been studied for its cardiovascular benefits, particularly in protecting against oxidative injury and preserving mitochondrial function during conditions like sepsis and ischemia/reperfusion . It donates electrons to the mitochondrial electron transport chain via sulfide:quinone oxidoreductase in endothelial cells, which may help regulate H2S levels in blood and organs .
Neuroprotection
In the context of neurodegenerative diseases, GYY4137 exhibits protective effects on neuronal cells. It has been shown to stimulate reactive oxygen species generation in microglial cells while suppressing the secretion of inflammatory mediators such as TNF and nitric oxide . This dual role suggests a complex mechanism of neuroprotection and anti-inflammatory action that could be beneficial in diseases like Parkinson’s and Alzheimer’s .
Anti-Inflammatory Properties
GYY4137: demonstrates anti-inflammatory properties by reducing macrophage generation of pro-inflammatory mediators such as nitric oxide and prostaglandin E2 . This slow-releasing H2S donor could potentially be used to treat acute joint inflammation and other inflammatory conditions .
Pharmacological Tool
As a pharmacological “tool,” GYY4137 is increasingly used to explore the biological functions of H2S. It has been reported to release H2S and exhibit vasodilatory activity, making it a valuable compound for studying vascular responses and signaling pathways .
Cancer Research
In cancer research, GYY4137 has been found to increase apoptosis in certain cancer cell lines without affecting specific proteins involved in cell survival . This suggests a potential role for GYY4137 in sensitizing cancer cells to treatments and understanding the mechanisms of cell death .
Mitochondrial Function
The ability of GYY4137 to increase oxygen consumption in endothelial cells by releasing H2S in a dose- and time-dependent manner highlights its impact on mitochondrial function . This could have implications for energy metabolism and cellular respiration in various pathological conditions .
Mechanism of Action
Target of Action
GYY4137, also known as a hydrogen sulfide (H2S) donor, primarily targets microglial cells . These cells play a significant role in immunoinflammatory, degenerative, and neoplastic disorders of the central nervous system . GYY4137 has been shown to stimulate reactive oxygen species (ROS) generation in these cells .
Mode of Action
GYY4137 interacts with its targets by releasing H2S . In microglial cells, GYY4137 has been shown to suppress the secretion of tumor necrosis factor (TNF) and nitric oxide, while stimulating the generation of ROS . It also reduces the expression of CD40 and CD86, and affects the phagocytic ability of BV2 cells .
Biochemical Pathways
GYY4137 affects several biochemical pathways. It has been shown to potentiate TGF-β expression and production in dendritic cells, and significantly reduce IFN-γ and IL-17 production in lymph node and spinal cord T cells . This suggests that GYY4137 may downregulate inflammatory properties of cells but increase their ability to generate ROS .
Pharmacokinetics
It is known that gyy4137 is a slow-releasing h2s donor . This slow release could potentially influence its ADME properties and bioavailability, but more research is needed to fully understand these aspects.
Result of Action
The action of GYY4137 results in several molecular and cellular effects. It has been shown to downregulate inflammatory properties of BV2 cells, but increases their ability to generate ROS . In addition, GYY4137 has been found to reduce proteasome activity in SW620B8-mCherry cells .
Action Environment
The action of GYY4137 can be influenced by environmental factors. For example, the rate of H2S release from GYY4137 is pH and temperature-dependent . .
Future Directions
Several studies have been conducted on GYY 4137 morpholine salt. For instance, it has been found to exhibit novel anti-cancer effects in vitro and in vivo . It also exhibits anti-atherosclerotic activity in high fat fed apolipoprotein E -/- mice . These findings suggest potential future directions for research on GYY 4137 morpholine salt.
properties
IUPAC Name |
(4-methoxyphenyl)-morpholin-4-yl-sulfanyl-sulfanylidene-λ5-phosphane;morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16NO2PS2.C4H9NO/c1-13-10-2-4-11(5-3-10)15(16,17)12-6-8-14-9-7-12;1-3-6-4-2-5-1/h2-5H,6-9H2,1H3,(H,16,17);5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMHNNLDUWRZFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)P(=S)(N2CCOCC2)S.C1COCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N2O3PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholine (4-methoxyphenyl)(morpholino)phosphinodithioate | |
CAS RN |
106740-09-4 | |
Record name | Phosphinodithioic acid, P-(4-methoxyphenyl)-P-4-morpholinyl-, compd. with morpholine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106740-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GYY-4137 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106740094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GYY-4137 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDZ9ARY4YG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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